N-phenylpyrrolidine-1-carbothioamide
Overview
Description
CL-69975: 6-aminoindanone , is a chemical compound with the molecular formula C9H9NO . It is a solid compound with significant applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoindanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclohexanone in the presence of a catalyst to form the indanone structure .
Industrial Production Methods: In industrial settings, the production of 6-aminoindanone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as preparative liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 6-aminoindanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
6-aminoindanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-aminoindanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it may interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
6-aminoindanone: is similar to other indanone derivatives such as and .
Comparison: Compared to its analogs, 6-aminoindanone exhibits unique reactivity and stability, making it particularly valuable in synthetic applications
Uniqueness: The unique structure of 6-aminoindanone allows for specific interactions with biological targets, distinguishing it from other similar compounds. Its versatility in chemical reactions and applications further highlights its significance in research and industry .
Biological Activity
N-phenylpyrrolidine-1-carbothioamide (C11H14N2S) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 1-isothiocyanatobenzene with pyrrolidine. The resulting compound features a thioamide functional group, which is known for its diverse biological activities. The crystal structure of the compound reveals significant intermolecular interactions that contribute to its stability and reactivity .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study investigating various pyrrolidine derivatives found that compounds with thioamide functionalities exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 7.8 to 62.5 µg/mL, indicating a potent effect compared to standard antibiotics like oxytetracycline .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains Tested |
---|---|---|---|
1 | 15.6 | 31.25 | Staphylococcus aureus |
2 | 31.25 | 62.5 | Escherichia coli |
3 | 62.5 | 125 | Pseudomonas aeruginosa |
Antitumor Activity
The antitumor potential of this compound has also been explored, particularly in relation to its cytotoxic effects on various cancer cell lines. A study reported that derivatives of pyrrolidinones demonstrated significant cytotoxicity against human breast carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation .
Table 2: Cytotoxicity Data for this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 (Breast Cancer) | 10 |
B | HeLa (Cervical Cancer) | 15 |
C | A549 (Lung Cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thioamide group may facilitate these interactions through hydrogen bonding and coordination, enhancing the compound's efficacy against microbial and cancerous cells .
Case Studies
In a notable case study, researchers synthesized a series of thioamide derivatives based on the pyrrolidine scaffold and evaluated their biological activities. The results indicated that modifications in the phenyl ring significantly influenced both antimicrobial and antitumor activities, suggesting that structure-activity relationships play a crucial role in the design of effective therapeutic agents .
Properties
IUPAC Name |
N-phenylpyrrolidine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGHBFTQNIGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940269 | |
Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18792-49-9 | |
Record name | NSC124002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenylpyrrolidine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(N-PHENYLTHIOCARBAMOYL)PYRROLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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